molecular formula C8H13NO2 B7441641 rac-N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide

rac-N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide

Cat. No.: B7441641
M. Wt: 155.19 g/mol
InChI Key: OIQYKTBGWPHRHQ-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide is a synthetic compound characterized by its unique cyclopropyl structure

Preparation Methods

The synthesis of rac-N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide typically involves several steps. One common method includes the reaction of a suitable cyclopropyl precursor with methoxy and methyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

rac-N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

rac-N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

rac-N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[(1R,2S)-2-methoxy-2-methylcyclopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-7(10)9-6-5-8(6,2)11-3/h4,6H,1,5H2,2-3H3,(H,9,10)/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQYKTBGWPHRHQ-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]1NC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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